![molecular formula C22H16ClFN4O3 B3403093 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1105215-23-3](/img/structure/B3403093.png)
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Overview
Description
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.8. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide represents a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure
The compound can be represented by the following molecular formula:
Its structural features include a 1,2,4-oxadiazole ring and a pyridine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have shown promising results against various cancer cell lines including HepG2 (liver) and MCF-7 (breast) cells. The mechanisms often involve pro-apoptotic effects and inhibition of specific enzymes related to cancer proliferation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Research indicates that oxadiazole derivatives can exhibit moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for certain derivatives ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, suggesting that modifications in the structure can enhance efficacy .
Enzyme Inhibition
The biological activity of the compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. Molecular docking studies have suggested that the compound can effectively bind to target enzymes, disrupting their normal function and leading to cell death in cancerous tissues .
Pro-Apoptotic Effects
The pro-apoptotic activity observed in several studies indicates that these compounds can trigger apoptotic pathways in cancer cells. This is particularly relevant for therapeutic strategies aimed at inducing cell death in resistant cancer types .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the anticancer effects of a series of oxadiazole derivatives, including the target compound. The results showed that certain derivatives had IC50 values as low as 1.61 µg/mL against MCF-7 cells, indicating potent cytotoxic effects .
- Case Study on Antimicrobial Activity : Another study focused on the antimicrobial properties of similar oxadiazole compounds. The findings revealed effective inhibition against Escherichia coli and Candida albicans, with MIC values highlighting their potential as broad-spectrum antimicrobial agents .
Data Tables
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-13-4-9-16(24)11-18(13)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-5-7-15(23)8-6-14/h2-11H,12H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFSDTYIAALIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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